molecular formula C24H22N4OS2 B11524957 13-amino-7-oxo-9-thiophen-2-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

13-amino-7-oxo-9-thiophen-2-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

Cat. No.: B11524957
M. Wt: 446.6 g/mol
InChI Key: JRMVLSYTSGYMGH-UHFFFAOYSA-N
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Description

13-amino-7-oxo-9-thiophen-2-yl-22-thia-2,12-diazapentacyclo[128002,1103,8015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile is a complex organic compound featuring a unique structure that includes a thiophene ring, multiple nitrogen atoms, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-amino-7-oxo-9-thiophen-2-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Other methods include the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

13-amino-7-oxo-9-thiophen-2-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

13-amino-7-oxo-9-thiophen-2-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 13-amino-7-oxo-9-thiophen-2-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-amino-7-oxo-9-thiophen-2-yl-22-thia-2,12-diazapentacyclo[128002,1103,8015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile is unique due to its complex structure, which includes multiple rings and functional groups

Properties

Molecular Formula

C24H22N4OS2

Molecular Weight

446.6 g/mol

IUPAC Name

13-amino-7-oxo-9-thiophen-2-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

InChI

InChI=1S/C24H22N4OS2/c25-12-14-19(18-10-5-11-30-18)21-15(7-4-8-16(21)29)28-23(14)27-22(26)20-13-6-2-1-3-9-17(13)31-24(20)28/h5,10-11,19H,1-4,6-9H2,(H2,26,27)

InChI Key

JRMVLSYTSGYMGH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=NC4=C(C(C5=C(N43)CCCC5=O)C6=CC=CS6)C#N)N

Origin of Product

United States

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